molecular formula C21H19N7O2 B12273947 2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

Cat. No.: B12273947
M. Wt: 401.4 g/mol
InChI Key: LGGBCVMSVMWROP-UHFFFAOYSA-N
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Description

2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at various positions. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as carbonyl, piperidinyl, and pyridinyl moieties through various organic reactions like nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine involves interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is unique due to its specific structural features and functional groups, which confer distinct biological and photophysical properties. Its combination of pyrazolo[1,5-a]pyrimidine and pyridinyl moieties makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C21H19N7O2/c29-20(18-14-26-28-9-1-6-23-19(18)28)27-10-4-17(5-11-27)30-21-24-12-16(13-25-21)15-2-7-22-8-3-15/h1-3,6-9,12-14,17H,4-5,10-11H2

InChI Key

LGGBCVMSVMWROP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=C5N=CC=CN5N=C4

Origin of Product

United States

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